Application Summary: The compound JWH 073 N-butanoic acid metabolite is a synthetic cannabinoid metabolite. It is expected to be a urinary metabolite of JWH 073, characterized by carboxylation of the N-alkyl chain . This metabolite is used in forensic toxicology as a marker for the intake of synthetic cannabinoids .
Methods of Application: The detection of this metabolite in urine samples is usually done using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS-MS) with a limit of quantification of 0.1 ng/mL .
Results or Outcomes: In a study, urine specimens remained positive over a period of 20–43 (mean 27) days for JWH-018-COOH and over a period of 11–25 (mean 19) days for JWH-073-COOH . Mean elimination half-lives in urine were 14.0 (range 4.4–23.8) days for CN-JWH-018-COOH and 9.3 (range 3.6–16.8) days for CN-JWH-073-COOH .
Application Summary: JWH 073 N-butanoic acid metabolite is used as a reference material in analytical chemistry . It is used for the quantification of JWH 073 N-butanoic acid metabolite by GC- or LC-MS .
Methods of Application: This compound is used as an internal standard in gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS) for the quantification of JWH 073 N-butanoic acid metabolite .
Results or Outcomes: The use of this compound as a reference material helps in achieving accurate and reliable results in the quantification of JWH 073 N-butanoic acid metabolite .
Application Summary: JWH 073 N-butanoic acid metabolite is used in drug testing to detect the use of synthetic cannabinoids . It is expected to be a urinary metabolite of JWH 073, characterized by carboxylation of the N-alkyl chain .
Methods of Application: The detection of this metabolite in urine samples is usually done using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) .
Results or Outcomes: The presence of this metabolite in urine samples indicates the use of synthetic cannabinoids .
Application Summary: JWH 073 N-butanoic acid metabolite is used in pharmacological studies to understand the effects and metabolism of synthetic cannabinoids .
Methods of Application: This compound is used in in vitro studies to understand its interaction with cannabinoid receptors .
Results or Outcomes: The results of these studies contribute to our understanding of the pharmacological effects of synthetic cannabinoids .
Application Summary: JWH 073 N-butanoic acid metabolite can be used as a reference standard in the pharmaceutical industry . It helps in ensuring the quality of the products .
Methods of Application: This compound is used as an internal standard in various analytical techniques such as gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) .
Results or Outcomes: The use of this compound as a reference standard helps in achieving accurate and reliable results in the quality control process .
Application Summary: JWH 073 N-butanoic acid metabolite is used in metabolism studies to understand how the body processes synthetic cannabinoids .
Methods of Application: This compound is used in in vitro studies to understand its metabolism. The studies are usually done using techniques like liquid chromatography-mass spectrometry (LC-MS) .
Results or Outcomes: The results of these studies contribute to our understanding of how synthetic cannabinoids are metabolized in the body .
4-[3-(naphthalene-1-carbonyl)indol-1-yl]butanoic acid, also known as JWH 073 N-butanoic acid metabolite, is a synthetic cannabinoid derivative characterized by its complex structure that incorporates an indole moiety linked to a butanoic acid chain. This compound is primarily recognized as a secondary urinary metabolite of the synthetic cannabinoid JWH 073, which has gained attention for its psychoactive effects and interactions with cannabinoid receptors in the body. The molecular formula of this compound is C23H19NO3, and it has a molecular weight of approximately 357.402 g/mol. Its physical properties include a density of 1.2 g/cm³ and a boiling point of approximately 627.6 °C at 760 mmHg .
The chemical behavior of 4-[3-(naphthalene-1-carbonyl)indol-1-yl]butanoic acid is largely influenced by its functional groups, particularly the carboxylic acid group and the indole structure. Key reactions include:
These reactions are significant for modifying the compound for various applications in research and industry.
4-[3-(naphthalene-1-carbonyl)indol-1-yl]butanoic acid acts primarily as a mildly selective agonist for cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes including pain sensation, mood, and appetite. The compound's interaction with these receptors suggests potential implications in therapeutic contexts, particularly concerning pain relief and anti-inflammatory effects.
The synthesis of 4-[3-(naphthalene-1-carbonyl)indol-1-yl]butanoic acid typically involves multiple steps:
These methods highlight the complexity involved in synthesizing this compound due to its intricate structure.
4-[3-(naphthalene-1-carbonyl)indol-1-yl]butanoic acid has several applications across different fields:
Research involving interaction studies of 4-[3-(naphthalene-1-carbonyl)indol-1-yl]butanoic acid focuses on its binding affinity and selectivity towards cannabinoid receptors. These studies often employ techniques such as radiolabeled ligand binding assays and cell-based assays to elucidate its pharmacological profile. Understanding these interactions helps clarify how this compound influences physiological responses mediated by the endocannabinoid system.
Several compounds exhibit structural similarities to 4-[3-(naphthalene-1-carbonyl)indol-1-yl]butanoic acid, particularly within the class of synthetic cannabinoids. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
JWH 018 | Indole derivative with pentyl chain | Known for higher potency at CB1 receptor |
JWH 015 | Indole derivative with a longer alkyl chain | Exhibits unique metabolic pathways |
JWH 073 | Parent compound | Directly related; serves as precursor to metabolites |
These compounds share similar core structures but differ in their side chains or functional groups, which significantly affects their biological activity and receptor selectivity.